1-bromo-2-[3-(4-ethoxyphenoxy)propoxy]benzene
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Overview
Description
1-bromo-2-[3-(4-ethoxyphenoxy)propoxy]benzene is an organic compound with the molecular formula C₁₇H₁₉BrO₃. It is a brominated aromatic ether, which means it contains a bromine atom attached to a benzene ring that is further substituted with an ethoxyphenoxypropoxy group. This compound is of interest in organic synthesis and materials science due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-bromo-2-[3-(4-ethoxyphenoxy)propoxy]benzene can be synthesized through a multi-step process involving the following key steps:
Bromination of Benzene: The initial step involves the bromination of benzene to form bromobenzene. This is typically achieved using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr₃).
Etherification: The bromobenzene is then subjected to etherification with 3-(4-ethoxyphenoxy)propyl alcohol. This reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-bromo-2-[3-(4-ethoxyphenoxy)propoxy]benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aromatic ring can undergo reduction reactions to form cyclohexane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium amide (NaNH₂) in liquid ammonia or sodium alkoxide (NaOR) in alcohol.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Major Products
Nucleophilic Substitution: Substituted benzene derivatives.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Cyclohexane derivatives.
Scientific Research Applications
1-bromo-2-[3-(4-ethoxyphenoxy)propoxy]benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of advanced materials, including polymers and liquid crystals.
Pharmaceuticals: It is investigated for its potential use in drug development, particularly as a building block for bioactive compounds.
Chemical Biology: It is used in the study of biological systems and the development of chemical probes.
Mechanism of Action
The mechanism of action of 1-bromo-2-[3-(4-ethoxyphenoxy)propoxy]benzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation reactions, the ethoxy group is converted to an aldehyde or carboxylic acid through the addition of oxygen atoms. In reduction reactions, the aromatic ring is hydrogenated to form a cyclohexane derivative.
Comparison with Similar Compounds
1-bromo-2-[3-(4-ethoxyphenoxy)propoxy]benzene can be compared with similar compounds such as:
1-bromo-4-[3-(4-ethoxyphenoxy)propoxy]benzene: Similar structure but with the bromine atom in a different position on the benzene ring.
1-chloro-2-[3-(4-ethoxyphenoxy)propoxy]benzene: Similar structure but with a chlorine atom instead of bromine.
1-bromo-2-[3-(4-methoxyphenoxy)propoxy]benzene: Similar structure but with a methoxy group instead of an ethoxy group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethoxy group, which can influence its reactivity and applications.
Properties
IUPAC Name |
1-bromo-2-[3-(4-ethoxyphenoxy)propoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO3/c1-2-19-14-8-10-15(11-9-14)20-12-5-13-21-17-7-4-3-6-16(17)18/h3-4,6-11H,2,5,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYNGRQGKIHUJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCCOC2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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